molecular formula C10H14Cl2N4 B6225562 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride CAS No. 2770359-60-7

3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride

Cat. No.: B6225562
CAS No.: 2770359-60-7
M. Wt: 261.15 g/mol
InChI Key: CKPFFINWBFYKAQ-UHFFFAOYSA-N
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Description

3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride is a chemical compound belonging to the class of imidazo[4,5-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride typically involves multiple steps. One common synthetic route is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its pharmacological potential is being explored for various medical applications, including the treatment of neurological disorders and pain management.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine derivatives

  • Piperidin-4-yl derivatives

  • Other pyrrolidine derivatives

Uniqueness: 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride stands out due to its unique structural features and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2770359-60-7

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.15 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride

InChI

InChI=1S/C10H12N4.2ClH/c1-2-8-10(12-4-1)14-9(13-8)7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2,(H,12,13,14);2*1H

InChI Key

CKPFFINWBFYKAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=C(N2)C=CC=N3.Cl.Cl

Purity

95

Origin of Product

United States

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